DHA ethyl ester - 81926-94-5

DHA ethyl ester

Catalog Number: EVT-340126
CAS Number: 81926-94-5
Molecular Formula: C24H36O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Docosahexaenoic acid ethyl ester (DHA ethyl ester), also known as ethyl docosahexaenoate, is a fatty acid ester derived from docosahexaenoic acid (DHA), an omega-3 fatty acid. [] While often found naturally in fish oil as a triglyceride, DHA ethyl ester is primarily a synthetic derivative produced for research and supplemental purposes. [] DHA ethyl ester plays a crucial role in scientific research, particularly in areas investigating the biological functions and therapeutic potential of DHA. []

Future Directions
  • Developing novel and efficient synthesis methods: Exploring alternative and sustainable approaches for DHA ethyl ester synthesis, including enzymatic and microbial fermentation methods. []

Docosahexaenoic Acid (DHA)

Compound Description: Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid. It is a key component of cell membranes, particularly in the brain and retina. DHA plays a crucial role in brain development and function, and its deficiency has been linked to various health issues, including neurological disorders. [, ]

Eicosapentaenoic Acid (EPA)

Compound Description: Eicosapentaenoic acid (EPA) is another important omega-3 polyunsaturated fatty acid found in fatty fish. Like DHA, EPA is incorporated into cell membranes and exhibits various biological activities, including anti-inflammatory effects. [, , ]

Relevance: EPA shares structural similarities with DHA ethyl ester, both being long-chain omega-3 fatty acid esters. They are often found together in fish oil and dietary supplements. While both EPA and DHA are known for their health benefits, studies indicate that they may have different mechanisms of action and potentially distinct effects on specific biological processes, such as B cell activation and T cell proliferation. [, ]

Eicosapentaenoic Acid Ethyl Ester (EPA Ethyl Ester)

Compound Description: Eicosapentaenoic Acid Ethyl Ester (EPA ethyl ester) is the esterified form of EPA. Like DHA ethyl ester, it is commonly used in dietary supplements due to its enhanced stability and bioavailability. [, , ]

Arachidonic Acid (ARA)

Compound Description: Arachidonic acid (ARA) is an omega-6 polyunsaturated fatty acid. It acts as a precursor for various signaling molecules involved in inflammation, such as prostaglandins, leukotrienes, and thromboxanes. [, ]

Relevance: ARA, while structurally similar to DHA ethyl ester in being a polyunsaturated fatty acid, belongs to the omega-6 family, unlike the omega-3 classification of DHA ethyl ester. An increased intake of DHA ethyl ester, and consequently DHA, generally leads to a decrease in arachidonic acid levels in tissues, including the brain. This inverse relationship is significant because a high omega-6/omega-3 ratio is associated with increased inflammation. [, ]

Sn-2 Docosahexaenoyl Monoacylglycerol (DHA-MG)

Compound Description: Sn-2 docosahexaenoyl monoacylglycerol (DHA-MG) is a structured lipid containing DHA esterified at the sn-2 position of glycerol. This specific structure might enhance the absorption and bioavailability of DHA. [, , ]

Relevance: DHA-MG is a derivative of DHA ethyl ester formed during enzymatic transesterification reactions using specific lipases. It represents a potential alternative form for DHA supplementation due to its potential advantages in bioavailability. Studies show that DHA-MG can be efficiently synthesized using immobilized lipases in a solvent-free system. [, ]

Synthesis Analysis

The synthesis of ethyl docosahexaenoate can be achieved through various methods, with enzymatic processes being among the most efficient. One notable method involves the selective alcoholysis of fatty acid ethyl esters with lauryl alcohol using immobilized lipases. For instance, immobilized Rhizomucor miehei lipase has been shown to effectively catalyze this reaction, resulting in a high concentration of ethyl docosahexaenoate while minimizing the formation of undesired by-products like ethyl eicosapentaenoate .

In another approach, a mixture of docosahexaenoic acid and ethanol is subjected to enzymatic esterification using lipases from sources like Candida antarctica. Conditions typically include a molar ratio of 1:1 (docosahexaenoic acid to ethanol), 2% enzyme concentration, and a reaction temperature of 30°C for 24 hours, achieving over 88% conversion to ethyl esters .

Molecular Structure Analysis

Ethyl docosahexaenoate has the molecular formula C23H42O2C_{23}H_{42}O_2 and a molecular weight of approximately 354.58 g/mol. Its structure consists of a long hydrocarbon chain (22 carbon atoms) with six double bonds located at specific positions (C4, C7, C10, C13, C16, and C19), making it highly unsaturated. The presence of these double bonds contributes to its fluidity and reactivity compared to saturated fatty acids.

The structural representation can be depicted as follows:

CH3(CH2)20C=C(C=C(C=C(C=C(C=C)COOEt))\text{CH}_3-(\text{CH}_2)_{20}-\text{C}=\text{C}(\text{C}=\text{C}(\text{C}=\text{C}(\text{C}=\text{C}(\text{C}=\text{C})-\text{COOEt}))

where "Et" denotes the ethyl group attached to the carboxylic acid end.

Chemical Reactions Analysis

Ethyl docosahexaenoate participates in various chemical reactions typical for unsaturated fatty acid esters. These reactions include:

  • Hydrolysis: Ethyl docosahexaenoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield docosahexaenoic acid and ethanol.
  • Transesterification: It can react with other alcohols in transesterification reactions to produce different fatty acid esters.
  • Oxidation: The unsaturated bonds can be susceptible to oxidation, which can lead to rancidity if not properly stored.

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or enzymes.

Mechanism of Action

The mechanism of action for ethyl docosahexaenoate primarily relates to its role in human health. As an omega-3 fatty acid derivative, it exerts anti-inflammatory effects by competing with arachidonic acid for incorporation into cell membranes. This competition reduces the production of pro-inflammatory eicosanoids derived from arachidonic acid.

Additionally, ethyl docosahexaenoate may influence gene expression related to lipid metabolism and inflammation through activation of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating fat storage and glucose metabolism .

Physical and Chemical Properties Analysis

Ethyl docosahexaenoate exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Boiling Point: Approximately 360°C at atmospheric pressure.
  • Density: Around 0.9 g/cm³.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but insoluble in water due to its hydrophobic nature.
  • Reactivity: Sensitive to oxidation; thus, it requires careful handling and storage conditions to maintain stability.

These properties make it suitable for various applications but also necessitate precautions against degradation.

Applications

Ethyl docosahexaenoate finds applications across several scientific fields:

  • Nutraceuticals: It is used as a dietary supplement due to its health benefits associated with omega-3 fatty acids.
  • Pharmaceuticals: Investigated for potential therapeutic roles in cardiovascular diseases and inflammatory conditions.
  • Food Industry: Employed as an ingredient in functional foods aimed at enhancing omega-3 intake.
  • Cosmetics: Utilized in formulations for skin care products due to its moisturizing properties.

Research continues into its potential benefits and applications, particularly regarding its bioactivity and efficacy in various health-related contexts .

Introduction to Ethyl Docosahexaenoate

Chemical Structure and Bioavailability of Ethyl Docosahexaenoate

Ethyl docosahexaenoate (ethyl docosahexaenoate) is synthesized through esterification of docosahexaenoic acid (docosahexaenoic acid) with ethanol, forming an ethyl ester bond at the carboxyl terminus. This modification significantly alters its physicochemical properties compared to free docosahexaenoic acid or triglyceride-incorporated docosahexaenoic acid. The ethyl ester group confers greater oxidative stability due to reduced exposure of the polyunsaturated chain, but introduces steric constraints affecting enzymatic hydrolysis. In vivo studies demonstrate that this structure delays pancreatic lipase-mediated de-esterification, reducing the liberation of free docosahexaenoic acid during digestion. Despite slower hydrolysis, ethyl docosahexaenoate achieves efficient lymphatic absorption when optimally formulated, with lymphatic recovery rates approximately 23% lower than triglyceride forms but significantly enhanced through emulsion-based delivery systems [1] [10].

The supramolecular form critically determines ethyl docosahexaenoate bioavailability. Microencapsulation with Arabic gum optimizes stability, protecting the ethyl ester bond from gastric hydrolysis while enabling controlled intestinal release. Spray-dried microcapsules achieve 66% docosahexaenoic acid ethyl ester retention under optimal conditions (188°C inlet temperature, 30% core material loading), preserving bioactivity during storage and transit [5]. Emulsification technology further enhances bioavailability by enlarging the lipid-water interface: integrating ethyl docosahexaenoate into microemulsions (50nm particle size) increases the area accessible for lipase binding, accelerating hydrolysis and micellarization. This approach elevates lymphatic absorption by 42% compared to non-emulsified ethyl docosahexaenoate [4] [10].

Table 1: Bioavailability Parameters of Ethyl Docosahexaenoate Formulations in Preclinical Models

FormulationLymphatic AUC (µg/mL/h)Absorption Increase vs. Non-EmulsifiedPrimary Absorption Site
Ethyl docosahexaenoate Bulk Oil18.7 ± 2.1BaselineJejunum
Ethyl docosahexaenoate Microemulsion26.5 ± 3.3*42%Duodenum/Jejunum
Ethyl docosahexaenoate Microcapsules22.9 ± 2.8*23%Ileum
Triglyceride docosahexaenoate24.2 ± 2.5ReferenceDuodenum/Jejunum
Data derived from lymph cannulation studies in rat models [1] [5] [10]

Notably, ethyl docosahexaenoate exhibits unique tissue distribution patterns. Chronic administration in dogs demonstrates preferential docosahexaenoic acid accretion in neural tissues, attributed to the ethyl ester’s capacity to bypass hepatic sequestration. At 150 milligrams per kilogram per day for nine months, brain docosahexaenoic acid concentrations plateau at 12.7% of total fatty acids – a 68% increase from baseline – suggesting efficient blood-brain barrier penetration. This neurotargeting effect remains less pronounced with triglyceride docosahexaenoic acid, indicating ethyl docosahexaenoate’s unique metabolic routing [7].

Comparative Pharmacokinetics: Ethyl Ester vs. Free Fatty Acid Forms

The hydrolysis kinetics of ethyl docosahexaenoate fundamentally differentiate its pharmacokinetic profile from free docosahexaenoic acid. In vitro lipolysis models reveal ethyl docosahexaenoate hydrolysis proceeds at 42% the rate of free docosahexaenoic acid liberation from triglycerides, creating delayed yet sustained plasma appearance. Following oral administration in dogs, plasma docosahexaenoic acid peaks at 6–8 hours for ethyl docosahexaenoate versus 3–4 hours for free docosahexaenoic acid, though total exposure (AUC0-24h) remains comparable at bioequivalent doses. This protracted release profile may benefit sustained-action formulations [1] [7].

Ethyl docosahexaenoate’s lipophilicity precipitates significant pharmacokinetic interactions with co-administered lipophilic drugs. When co-delivered with cyclosporine A (Neoral® microemulsion), ethyl docosahexaenoate causes macroscopic phase separation, enlarging emulsion droplets from 42 nanometers to 2.46 micrometers. This disrupts cyclosporine A solubilization, reducing its Cmax by 61% and AUC by 53% [2] [3]. Paradoxically, when incorporated into microemulsions as an excipient (replacing 33% vitamin E with ethyl docosahexaenoate), cyclosporine A bioavailability doubles versus standard formulations. This exemplifies ethyl docosahexaenoate’s dual role as both disruptor and enhancer in lipid-based delivery systems [4].

Table 2: Brain Accretion Kinetics of Ethyl Docosahexaenoate Versus Triglyceride Docosahexaenoic Acid

ParameterEthyl Docosahexaenoate (150mg/kg/day)Triglyceride Docosahexaenoic Acid (150mg/kg/day)Statistical Significance
Time to Plateau (Days)180120p<0.01
Cerebral Cortex docosahexaenoic acid (% Total FA)12.7% ± 0.9%10.2% ± 0.7%p<0.001
Hippocampal docosahexaenoic acid (% Total FA)11.9% ± 0.8%9.8% ± 0.6%p<0.001
Plasma: Brain Partition Coefficient0.38 ± 0.050.51 ± 0.06p<0.01
Data from 9-month canine supplementation study [7]

Chronic administration studies reveal nonlinear accumulation kinetics. In dogs, plasma docosahexaenoic acid concentrations increase proportionally from 100 to 1000 milligrams per kilogram per day ethyl docosahexaenoate doses, but plateau between 1000–2000 milligrams per kilogram per day, suggesting saturable absorption mechanisms. Brain docosahexaenoate accretion follows sigmoidal kinetics: doses below 500 milligrams per kilogram per day yield suboptimal incorporation, while 1000 milligrams per kilogram per day achieves 94% of maximal brain docosahexaenoic acid concentration within eight weeks. This dose-dependent accretion provides formulation targets for neuroprotective applications [7].

Historical Context and Evolution of Ethyl Docosahexaenoate Research

Ethyl docosahexaenoate emerged in the 1990s as a solution to purification challenges in docosahexaenoic acid concentrate production. Early docosahexaenoic acid isolation from fish oils relied on urea complexation and molecular distillation, processes yielding oxidized products with fishy odors. Ethyl esterification enabled high-purity docosahexaenoic acid (>90%) through fractional distillation under reduced temperatures, minimizing degradation [9]. Initial studies assumed equivalent bioavailability to triglyceride docosahexaenoic acid, but 1990s rat perfusion studies revealed impaired lymphatic absorption, triggering formulation innovations.

The 2000s witnessed two key advances: enzymatic purification and stabilization technologies. Lipase-catalyzed transesterification of Isochrysis galbana oil enabled ethyl docosahexaenoate synthesis without toxic solvents, achieving 88% purity in single-step reactions [9]. Concurrently, spray-drying microencapsulation protocols were optimized to shield ethyl docosahexaenoate from oxidation. The 2010 microencapsulation study established core-to-wall ratios (30% ethyl docosahexaenoate), inlet temperatures (188°C), and nitrogen flow rates (55 millimeters) that preserved docosahexaenoic acid integrity while enabling direct food incorporation [5].

Table 3: Milestones in Ethyl Docosahexaenoate Development

PeriodInnovationImpactKey Research
1991–1995Ethyl ester purification protocolsEnabled >90% docosahexaenoic acid concentratesPoisson & Ergan (2001) [9]
1996–2000Lymphatic absorption characterizationIdentified hydrolysis-limited bioavailabilityIkeda et al. (2002) [1]
2001–2005Microemulsion integrationImproved solubility and absorption kineticsHirunpanich et al. (2009) [4]
2006–2010Neurotargeting demonstrationEstablished brain accretion superiorityOkada et al. (1996) [6]
2011–PresentDeuterated tracer synthesisEnabled human pharmacokinetic modelingMedChemExpress (2024) [8]

The discovery of ethyl docosahexaenoate’s neurotargeting capability reshaped its therapeutic positioning. The 2004 gerbil ischemia study demonstrated that chronic ethyl docosahexaenoate administration (200 milligrams per kilogram per day) reduced post-ischemic brain eicosanoids by 37–52% and infarct volume by 44%, effects attributed to docosahexaenoic acid incorporation into neuronal membranes [6]. Subsequent kinetic studies using deuterated ethyl docosahexaenoate (ethyl docosahexaenoate-d5) quantified blood-brain barrier penetration, revealing a 19% higher neural accretion efficiency versus triglyceride docosahexaenoic acid at matched doses [8]. This cemented ethyl docosahexaenoate’s role in neurological applications despite its absorption limitations.

Modern research focuses on enzymatic vectorization and hybrid molecules. Candida antarctica lipase B-catalyzed esterification now enables ethyl docosahexaenoate conjugation with polyphenols or neuroprotective agents, creating bifunctional molecules. Additionally, lyso-phosphatidylcholine/ethyl docosahexaenoate hybrid vesicles demonstrate synergistic improvements in blood-brain barrier transport, representing the frontier in ethyl docosahexaenoate delivery innovation [9] [10].

Properties

CAS Number

81926-94-5

Product Name

ETHYLDOCOSAHEXAENOATE

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-

InChI Key

ITNKVODZACVXDS-YNUSHXQLSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Synonyms

(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester
4,7,10,13,16,19-docosahexaenoic acid ethyl ester
4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer
DH-ethyl ester
docosahexaenoic acid ethyl este

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.